Thieno[3,2-b]thiophene-2-boronic Acid
Overview
Description
Thieno[3,2-b]thiophene-2-boronic acid is a heterocyclic compound that features a fused ring system composed of two thiophene rings and a boronic acid group.
Mechanism of Action
Target of Action
Thieno[3,2-b]thiophene-2-boronic Acid is a complex organic compound that has been studied for its potential applications in various fields . .
Mode of Action
It’s worth noting that boronic acids, in general, are known to interact with various biological targets through covalent bonding .
Biochemical Pathways
It’s known that boronic acids can participate in suzuki-miyaura cross-coupling reactions , which are widely used in organic chemistry.
Result of Action
It’s known that the compound can fluoresce strongly in solid films, displaying prominent aggregation-induced emission (aie) nature .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is sensitive to moisture and heat, and should be stored under inert gas .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thieno[3,2-b]thiophene-2-boronic acid can be synthesized through several methods. One common approach involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a thieno[3,2-b]thiophene derivative and a boronic acid or boronate ester as starting materials . The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and an organic solvent like toluene or dimethylformamide (DMF), conducted under an inert atmosphere at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalability of the Suzuki-Miyaura cross-coupling reaction makes it a viable option for large-scale synthesis. The reaction’s efficiency and the availability of starting materials contribute to its suitability for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Thieno[3,2-b]thiophene-2-boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated or aminated thieno[3,2-b]thiophene derivatives.
Scientific Research Applications
Thieno[3,2-b]thiophene-2-boronic acid has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-boronic acid: Similar structure but lacks the fused ring system of thieno[3,2-b]thiophene-2-boronic acid.
Thieno[3,2-b]thiophene-2,5-diboronic acid bis(pinacol ester): Contains two boronic acid groups and is used in similar applications.
Uniqueness
This compound is unique due to its fused ring system, which enhances its electronic properties and stability compared to simpler boronic acids. This structural feature makes it particularly valuable in the development of advanced materials for organic electronics and other high-tech applications .
Properties
IUPAC Name |
thieno[3,2-b]thiophen-5-ylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BO2S2/c8-7(9)6-3-5-4(11-6)1-2-10-5/h1-3,8-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQAASIVXYZXFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(S1)C=CS2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60434468 | |
Record name | Thieno[3,2-b]thiophene-2-boronic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60434468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160032-40-6 | |
Record name | Thieno[3,2-b]thiophene-2-boronic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60434468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thieno[3,2-b]thiophene-2-boronic Acid (contains varying amounts of Anhydride) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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